molecular formula C16H32O4 B123898 Diethylene glycol monolaurate CAS No. 141-20-8

Diethylene glycol monolaurate

Cat. No.: B123898
CAS No.: 141-20-8
M. Wt: 288.42 g/mol
InChI Key: WGIMXKDCVCTHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Diethylene glycol monolaurate is a self-dispersing surface active agent . It is particularly well suited for use in mineral oil systems . It is suggested as a water-in-oil or oil-in-water emulsifier with an auxiliary agent .

Mode of Action

This compound exerts its effect by disrupting the lipid bilayer structure in the stratum corneum (SC) and thereby increasing the drug’s diffusion coefficient . It can insert itself into the SC lipid bilayer structures and disrupt the packing of the lipids . The result of this is that the lipid structure of the SC becomes more fluid and the diffusion coefficient of the permeant is increased .

Biochemical Pathways

It is known that it can affect the lipid bilayer structure in the stratum corneum (sc), which is the outermost layer of the skin . This disruption of the lipid structure can lead to an increased diffusion coefficient of the permeant .

Pharmacokinetics

It is known that it can significantly enhance percutaneous penetration of different drugs . This suggests that it may have a significant impact on the bioavailability of drugs when used as a penetration enhancer.

Result of Action

The primary result of this compound’s action is the increased permeability of the skin, allowing for enhanced penetration of drugs . This can lead to improved efficacy of topical medications.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biodegradability of diethylene glycol is assessed in the read-across approach of ‘ethylene glycol and higher glycols’ (mono-, di-, tri-, tetra- and pentaethylene glycol) . All evidence indicates that the ethylene glycols are readily biodegradable . This suggests that environmental factors such as the presence of degrading organisms could influence the action and stability of this compound.

Preparation Methods

Diethylene glycol monolaurate can be synthesized through the reaction of diethylene glycol with lauric acid under specific conditions. One method involves the use of a solid base catalyst such as KF/CaO supported on active carbon . The reaction typically occurs at a temperature of around 75°C with a catalyst amount of 5 wt% and a reaction time of 30 minutes . The highest yield of 96.3% was obtained under these conditions . Industrial production methods may vary, but they generally follow similar principles of esterification or transesterification reactions.

Chemical Reactions Analysis

Diethylene glycol monolaurate undergoes various chemical reactions, including:

    Esterification and Transesterification: These are the primary reactions used in its synthesis.

    Oxidation and Reduction: While specific details on these reactions for this compound are limited, similar compounds often undergo oxidation to form corresponding acids or reduction to form alcohols.

    Substitution Reactions: These reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common reagents used in these reactions include acids, bases, and catalysts like KF/CaO . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Diethylene glycol monolaurate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifying agent in a wide range of applications.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-16(18)20-15-14-19-13-12-17/h17H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIMXKDCVCTHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059702
Record name Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141-20-8
Record name Diethylene glycol laurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol monolaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glaurin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL MONOLAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBL949IG2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylene glycol monolaurate
Reactant of Route 2
Reactant of Route 2
Diethylene glycol monolaurate
Reactant of Route 3
Reactant of Route 3
Diethylene glycol monolaurate
Reactant of Route 4
Reactant of Route 4
Diethylene glycol monolaurate
Reactant of Route 5
Reactant of Route 5
Diethylene glycol monolaurate
Reactant of Route 6
Reactant of Route 6
Diethylene glycol monolaurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.